molecular formula C10H10O2 B1589296 2-(Benzofuran-3-yl)ethanol CAS No. 75611-06-2

2-(Benzofuran-3-yl)ethanol

Cat. No.: B1589296
CAS No.: 75611-06-2
M. Wt: 162.18 g/mol
InChI Key: QBEGKDXITSPUTE-UHFFFAOYSA-N
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Description

2-(Benzofuran-3-yl)ethanol is a useful research compound. Its molecular formula is C10H10O2 and its molecular weight is 162.18 g/mol. The purity is usually 95%.
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Scientific Research Applications

Green Synthesis of Enantiopure Ethanol Derivatives

  • Biocatalysis : Lactobacillus paracasei, isolated from a cereal-based fermented beverage, was used as a biocatalyst for the bioreduction of 1-(benzofuran-2-yl) ethanone to (S)-1-(benzofuran-2-yl) ethanol with high stereoselectivity and enantiomeric excess (ee). This biocatalytic process provides a green, scalable method for producing enantiopure (S)-1-(benzofuran-2-yl)ethanol, valuable in drug production (Şahin, 2019).

Synthesis and Characterization of Novel Derivatives

  • Antimicrobial Applications : Synthesis of novel series of 2-azetidinone derivatives integrated with quinoline, pyrazole, and benzofuran moieties showed significant in vitro antimicrobial activity against pathogens like S. aureus and E. coli (Idrees et al., 2020).

Biotransformation using Polyversum Antifungal Agent

  • Enantioselective Synthesis : Using Polyversum antifungal agent containing Pythium oligandrum for biotransformation of benzofuranyl-methyl ketone derivatives resulted in the synthesis of secondary alcohols like 1-(benzofuran-2-yl)ethanol with high enantiomeric purity and yield. This demonstrates an eco-friendly, cost-effective synthesis method for optically pure benzofuran derivatives (Kołodziejska et al., 2019).

Novel Benzofuran Compounds with Antimicrobial Activity

  • Synthesis and Antimicrobial Screening : A series of 5-(benzofuran-2-yl)-N'-(2-substituted-4-oxothiazolidin-3-yl)-1-phenyl-1H-pyrazole-3carboxamide derivatives were synthesized, exhibiting in vitro antibacterial activity against pathogens including E. coli and S. aureus (Idrees et al., 2019).

Discovery of New Benzofuran Compounds

  • Isolation of Benzofuran Derivatives : A new benzofuran compound was isolated from Artemisia halodendron Turcz. ex Bess, showing inhibitory activities against TNF-α-induced NF-κB reporter gene expression in HeLa cells, indicating potential medicinal applications (Sun et al., 2019).

Cytotoxic Studies of Isoxazole Derivatives

  • Synthesis and Cytotoxic Activity : 3-(1-benzofuran-2-yl)-5-(substituted phenyl) isoxazole derivatives were synthesized and evaluated for in vitro cytotoxic activity on HeLa cell lines, showing potential for cancer treatment (Bhalgat et al., 2011).

Mechanism of Action

Target of Action

Benzofuran compounds, a class to which 2-(benzofuran-3-yl)ethanol belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that this compound may interact with a variety of cellular targets.

Mode of Action

Benzofuran derivatives have been found to exhibit a wide range of biological and pharmacological activities . This suggests that this compound may interact with its targets in a way that modulates these activities.

Biochemical Pathways

Given the broad range of biological activities associated with benzofuran compounds , it is likely that this compound affects multiple biochemical pathways.

Pharmacokinetics

The physicochemical properties of benzofuran derivatives suggest that they may have good bioavailability .

Result of Action

Benzofuran derivatives have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . This suggests that this compound may have similar effects at the molecular and cellular level.

Action Environment

It is known that benzofuran compounds are widely distributed in higher plants such as asteraceae, rutaceae, liliaceae, and cyperaceae . This suggests that this compound may be stable in a variety of environmental conditions.

Properties

IUPAC Name

2-(1-benzofuran-3-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c11-6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,7,11H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBEGKDXITSPUTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CO2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30449544
Record name 2-(benzofuran-3-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30449544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75611-06-2
Record name 2-(benzofuran-3-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30449544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

LiAlH4 (1.025 g, 37.95 mmol) was suspended in diethyl ether with exclusion of oxygen. A solution of the benzofuran-3-ylacetic acid methyl ester just prepared (2.546 g, 13.4 mmol) in diethyl ether (15 ml) was then slowly added to the mixture and the mixture was stirred at room temperature for 30 min. The course of the reaction was monitored by TLC. For complete hydrolysis of the excess hydride, a mixture of water (2 ml) and diethyl ether (5 ml) was cautiously added dropwise to the mixture. The ethereal solution obtained was filtered over kieselguhr and the filter cake was rinsed with diethyl ether. After removal of the solvent, the desired alcohol was obtained in a yield of 1.93 g (89%) as a pale yellow oil and was employed for the further synthesis without further purification.
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Synthesis routes and methods II

Procedure details

To a stirred suspension of LiAlH4 (200 mg, excess) in THF at 0° C., ethyl(-1-benzofuran-3-yl)acetate (1.02 g, 5 mmol) in THF (20 mL) was added slowly. After the addition, the reaction mixture was stirred at room temperature for 1 hr and quenched with saturated NH4Cl solution. The product was extracted with chloroform and washed well with water. It was dried over anhydrous MgSO4, filtered and concentrated. The product 2-(1-benzofuran-3-yl)ethanol obtained as a white oil was pure enough to be taken to next step without further purification. Yield: 800 mg (98%); (M+H): 163.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Benzofuran-3-yl)ethanol
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